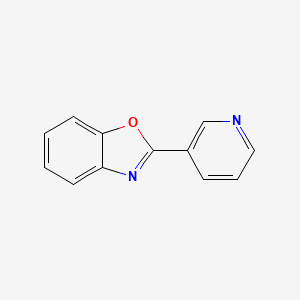
2-(Pyridin-3-yl)benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyridin-3-yl)benzoxazole is a heterocyclic compound that combines a benzoxazole ring with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)benzoxazole typically involves the condensation of nicotinic acid with o-aminophenol in ethanol . This reaction can be enhanced using microwave irradiation, which reduces reaction time and increases yield . Another method involves the use of nanocatalysts, such as magnetic solid acid nanocatalysts, which provide high yields under mild conditions .
Industrial Production Methods
Industrial production of this compound often employs environmentally benign methods, such as microwave-assisted synthesis and the use of recyclable catalysts . These methods not only improve efficiency but also reduce the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pyridin-3-yl)benzoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Common substitution reactions include halogenation and nitration, typically using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in acetic acid for halogenation; nitric acid for nitration.
Major Products
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities .
Applications De Recherche Scientifique
2-(Pyridin-3-yl)benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mécanisme D'action
The mechanism of action of 2-(Pyridin-3-yl)benzoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, while its anticancer effects are linked to the inhibition of cell proliferation pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Pyridin-2-yl)benzoxazole
- 2-(Pyridin-4-yl)benzoxazole
- 2-(Pyridin-3-yl)benzimidazole
Uniqueness
2-(Pyridin-3-yl)benzoxazole is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. For instance, the position of the pyridine ring can significantly influence the compound’s binding affinity to biological targets .
Propriétés
Numéro CAS |
2295-42-3 |
|---|---|
Formule moléculaire |
C12H8N2O |
Poids moléculaire |
196.2 g/mol |
Nom IUPAC |
2-pyridin-3-yl-1,3-benzoxazole |
InChI |
InChI=1S/C12H8N2O/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9/h1-8H |
Clé InChI |
GTVLGQYUIJMHMA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CN=CC=C3 |
SMILES canonique |
C1=CC=C2C(=C1)N=C(O2)C3=CN=CC=C3 |
Key on ui other cas no. |
2295-42-3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














